2-(Bromomethyl)pyrazine hydrobromide
CAS No.: 1421789-94-7
Cat. No.: VC0040767
Molecular Formula: C5H6Br2N2
Molecular Weight: 253.925
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1421789-94-7 |
---|---|
Molecular Formula | C5H6Br2N2 |
Molecular Weight | 253.925 |
IUPAC Name | 2-(bromomethyl)pyrazine;hydrobromide |
Standard InChI | InChI=1S/C5H5BrN2.BrH/c6-3-5-4-7-1-2-8-5;/h1-2,4H,3H2;1H |
Standard InChI Key | IJOFPZNIZAOMDC-UHFFFAOYSA-N |
SMILES | C1=CN=C(C=N1)CBr.Br |
Introduction
Chemical Identity and Structure
2-(Bromomethyl)pyrazine hydrobromide is a derivative of pyrazine, which is a heterocyclic aromatic compound. The hydrobromide salt form enhances stability and solubility characteristics compared to its parent compound. Structurally, it consists of a pyrazine ring with a bromomethyl substituent at the 2-position, combined with hydrobromic acid to form the salt.
Basic Identification Parameters
The compound is precisely identified through several chemical identifiers that allow for unambiguous recognition in research and commercial contexts. These identifiers provide essential information for researchers working with this material.
Parameter | Value |
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CAS Number | 1421789-94-7 |
Molecular Formula | C₅H₆Br₂N₂ |
Molecular Weight | 253.925 g/mol |
IUPAC Name | 2-(bromomethyl)pyrazine;hydrobromide |
Standard InChI | InChI=1S/C5H5BrN2.BrH/c6-3-5-4-7-1-2-8-5;/h1-2,4H,3H2;1H |
Standard InChIKey | IJOFPZNIZAOMDC-UHFFFAOYSA-N |
SMILES Notation | C1=CN=C(C=N1)CBr.Br |
This compound derives from the parent molecule 2-(Bromomethyl)pyrazine (CAS: 60023-35-0), with the addition of hydrobromic acid to form the hydrobromide salt . The hydrobromide salt formation significantly alters the physical properties and stability of the compound while maintaining the core reactivity of the bromomethyl functional group.
Structural Features
Physical and Chemical Properties
The physical and chemical properties of 2-(Bromomethyl)pyrazine hydrobromide determine its behavior in various chemical environments and inform appropriate handling methods for laboratory and industrial applications.
Solubility Characteristics
Hazard Type | Description |
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Skin Corrosion | Causes severe skin burns |
Eye Damage | Causes serious eye damage |
Ingestion | Harmful if swallowed |
Given these hazards, the following precautionary measures are recommended:
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Wear appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection
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Avoid breathing dusts or mists
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Wash skin thoroughly after handling
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Store in original container or corrosion-resistant alternatives
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Follow proper disposal procedures through approved waste disposal facilities
Applications in Research and Synthesis
2-(Bromomethyl)pyrazine hydrobromide serves numerous important functions in chemical research and synthesis applications. Its reactive bromomethyl group makes it particularly valuable in certain chemical transformations.
Organic Synthesis Applications
This compound functions as a versatile building block in organic synthesis, particularly for the creation of more complex heterocyclic structures. The bromomethyl group serves as an excellent electrophilic site for nucleophilic substitution reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Key synthetic applications include:
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Alkylation of various nucleophiles (alcohols, thiols, amines)
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Formation of extended heterocyclic systems
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Synthesis of pyrazine-containing ligands
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Preparation of labeled compounds for mechanistic studies
Research Context
In research settings, 2-(Bromomethyl)pyrazine hydrobromide is typically prepared as stock solutions for various experimental procedures. According to standard laboratory practices, the preparation of stock solutions should consider the solubility characteristics of the compound in appropriate solvents .
For a 10 mM stock solution, approximately 2.5392 mg of the compound would be dissolved in 1 mL of a suitable solvent. The search results indicate that when preparing stock solutions, it is advisable to:
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Select an appropriate solvent based on the compound's solubility profile
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Store prepared solutions in separate packages to avoid degradation from repeated freezing and thawing
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For solutions stored at -80°C, use within 6 months
Comparison with Structurally Related Compounds
Contextualizing 2-(Bromomethyl)pyrazine hydrobromide within the broader family of bromomethyl-substituted heterocycles provides valuable insights into its distinctive properties and applications.
Structural Analogues
Several structurally related compounds share similarities with 2-(Bromomethyl)pyrazine hydrobromide, particularly other bromomethyl-substituted nitrogen-containing heterocycles.
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
---|---|---|---|
2-(Bromomethyl)pyrazine | 60023-35-0 | C₅H₅BrN₂ | 173.011 |
2-(Bromomethyl)pyrazine Hydrobromide | 1421789-94-7 | C₅H₆Br₂N₂ | 253.925 |
2-(Bromomethyl)pyridine Hydrobromide | 31106-82-8 | C₆H₆BrN·HBr | 252.94 |
2-(Bromomethyl)-7-methylimidazo[1,2-a]pyridine Hydrobromide | 1365965-09-8 | C₉H₁₀Br₂N₂ | 306.00 |
Comparison of these compounds reveals how subtle structural variations affect physical properties and potential applications. For instance, 2-(Bromomethyl)pyridine hydrobromide differs from our target compound by having a pyridine ring (one nitrogen) instead of a pyrazine ring (two nitrogens), while maintaining the reactive bromomethyl functionality .
Functional Differences
The distinct electronic properties of pyrazine versus other heterocycles influence reactivity patterns:
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The pyrazine ring in 2-(Bromomethyl)pyrazine hydrobromide contains two nitrogen atoms in a 1,4-arrangement, creating a more electron-deficient aromatic system compared to pyridine
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This increased electron deficiency affects the reactivity of the bromomethyl group, potentially making it more susceptible to nucleophilic substitution
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The additional nitrogen also provides an extra coordination site, which may be valuable in metal complex formation
These differences make 2-(Bromomethyl)pyrazine hydrobromide uniquely suited for specific applications in organic synthesis and coordination chemistry.
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